(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position, a 3-nitrophenyl group at the acrylamide’s β-carbon, and a pyridin-3-ylmethyl moiety as a secondary substituent on the nitrogen. The electron-withdrawing nitro group and fluorine substituent likely enhance binding affinity to biological targets by modulating electronic and steric properties.
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-18-7-2-8-19-21(18)25-22(31-19)26(14-16-5-3-11-24-13-16)20(28)10-9-15-4-1-6-17(12-15)27(29)30/h1-13H,14H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLQVLIFJLIXMF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiazole moiety, a nitrophenyl group, and a pyridine derivative. The synthesis typically involves several steps, including the formation of the benzothiazole core through the cyclization of 2-aminothiophenol with appropriate acyl chlorides under controlled conditions. The final product is obtained through a series of coupling reactions optimized for yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inducing apoptosis in cancer cells. In vivo studies have demonstrated that treatment with this compound significantly reduces tumor growth in xenograft models without notable neurotoxicity .
Antimicrobial Activity
The compound also displays broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. The minimal inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated anti-inflammatory properties. It was effective in reducing inflammation markers in vitro and in vivo, indicating its potential application in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. It inhibits key enzymes and receptors that facilitate tumor growth and inflammatory responses. The presence of the fluorine atom enhances its metabolic stability and bioactivity compared to other derivatives .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar benzothiazole derivatives is presented below:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| (E)-N-(4-bromobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)acrylamide | Structure | Moderate | Effective | Bromine substitution affects potency |
| (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)acrylamide | Structure | High | Moderate | Chlorine enhances solubility |
| (E)-N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)acrylamide | Structure | Low | Low | Methyl group reduces activity |
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects on various cancer cell lines indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 6.46 to 10 μM, demonstrating its potential as an anticancer agent .
- In Vivo Efficacy : In animal models, treatment with this compound resulted in significant tumor size reduction compared to controls, suggesting strong therapeutic potential against tumors resistant to conventional therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Selected Acrylamide Derivatives
Key Observations :
- Electron-Donating vs.
- Pyridin-3-ylmethyl vs.
Critical Analysis of Substituent Contributions
- Fluorine at 4-Position: The fluorine atom likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compound 9b) .
- 3-Nitrophenyl vs.
Q & A
Q. What are the key considerations in designing synthetic pathways for this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time to optimize yield and purity. A general method includes coupling benzo[d]thiazole derivatives with nitrophenyl acrylamide precursors via nucleophilic substitution or Michael addition. Protecting groups (e.g., for pyridine or fluorine moieties) may be necessary to prevent side reactions. Purification often employs recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography or computational modeling (e.g., DFT) may resolve stereochemistry .
Q. How do functional groups (e.g., nitro, fluorine) influence reactivity?
The nitro group enhances electrophilicity, facilitating nucleophilic attacks, while fluorine stabilizes the benzo[d]thiazole ring via electron-withdrawing effects. The pyridine moiety enables coordination with metal catalysts or hydrogen bonding in biological systems. These groups collectively impact solubility, stability, and interaction with targets .
Q. What are the primary challenges in achieving high synthetic yield?
Competing side reactions (e.g., over-alkylation or hydrolysis of acrylamide) require controlled stoichiometry and anhydrous conditions. Low yields in coupling steps (e.g., ~16% in some routes) may arise from steric hindrance between bulky substituents. Optimizing catalysts (e.g., triethylamine) and solvent polarity (DMF vs. ethanol) is critical .
Advanced Research Questions
Q. How can DFT calculations enhance understanding of molecular geometry and electronic properties?
Density Functional Theory (DFT) predicts bond lengths (e.g., C-N in acrylamide: ~1.34 Å), angles, and electrostatic potential surfaces. HOMO-LUMO gaps (~4.5 eV) indicate redox activity, while Mulliken charges reveal nucleophilic sites (e.g., pyridine N). These insights guide derivatization for improved binding affinity .
Q. What strategies resolve contradictions in kinetic data across studies?
Discrepancies in reaction rates (e.g., hydrolysis half-life varying with pH) are addressed by standardizing conditions (solvent, ionic strength). Arrhenius plots differentiate temperature-dependent vs. pH-driven mechanisms. Comparative studies using isotopically labeled analogs can isolate rate-determining steps .
Q. How do QSAR models optimize this compound for therapeutic use?
Quantitative Structure-Activity Relationship (QSAR) analyses correlate descriptors (e.g., logP, polar surface area) with bioactivity. For example, a higher nitrophenyl logP (~2.8) may enhance membrane permeability but reduce solubility. 3D-QSAR (CoMFA) models map steric/electrostatic fields to predict IC₅₀ improvements against target enzymes .
Q. What in vitro assays elucidate pharmacodynamic profiles?
Enzyme inhibition assays (e.g., fluorescence-based kinase screens) quantify IC₅₀ values. Cell viability assays (MTT or apoptosis markers) assess cytotoxicity. ADME profiling includes microsomal stability tests (CYP450 metabolism) and Caco-2 permeability models. Contradictions in IC₅₀ data (e.g., µM vs. nM ranges) may stem from assay sensitivity or cell line variability .
Q. How does molecular docking predict interactions with biological targets?
Docking simulations (AutoDock Vina) identify binding poses in enzyme active sites (e.g., hydrogen bonds between acrylamide carbonyl and kinase catalytic lysine). Free energy calculations (MM-PBSA) rank binding affinities. Discrepancies between docking and experimental IC₅₀ often highlight conformational flexibility or solvation effects .
Q. What thermal stability insights does DSC provide?
Differential Scanning Calorimetry (DSC) reveals melting points (~220–250°C) and decomposition thresholds. Endothermic peaks correlate with crystalline structure loss, while exothermic events indicate oxidative degradation. Stability under storage conditions (e.g., 25°C vs. 40°C) informs formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
